molecular formula C41H67NO15 B101725 Leucomycin A4 CAS No. 18361-46-1

Leucomycin A4

Katalognummer: B101725
CAS-Nummer: 18361-46-1
Molekulargewicht: 814.0 g/mol
InChI-Schlüssel: XVTMRUKLMXPAKO-RXUUKHTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucomycin A4 ist ein Hauptmetabolit des Leucomycin-Komplexes, einer Familie eng verwandter makrocyclischer Lacton-Antibiotika, die von dem Bakterium Streptomyces kitasatoensis produziert werden. This compound wurde 1953 entdeckt und ist eines der potentesten Antibiotika innerhalb dieses Komplexes. Es zeigt eine signifikante Aktivität gegen eine Vielzahl von Bakterien, darunter Staphylococcus aureus, Bacillus subtilis, Corynebacterium diphtheriae, Neisseria gonorrhoeae und Haemophilus influenzae .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound beinhaltet komplexe Synthesewege, darunter Acetylierung sowie Säure- und Alkalihydrolyse. Die Strukturen von this compound und seinen verwandten Verbindungen werden durch verschiedene spektroskopische Techniken wie Kernmagnetresonanz (NMR) und Ultraviolett (UV)-Spektroskopie bestimmt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert hauptsächlich auf der Fermentation durch den Mikroorganismus Streptomyces kitasatoensis. Während des Fermentationsprozesses können unter sauren Bedingungen Abbauprodukte entstehen, die toxisch sein und unerwünschte Nebenwirkungen haben können .

Wissenschaftliche Forschungsanwendungen

Leucomycin A4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Modellverbindung für die Untersuchung der Struktur und Reaktivität von makrocyclischen Lacton-Antibiotika verwendet.

    Biologie: Wird auf seine antibakteriellen Eigenschaften und seine Auswirkungen auf verschiedene Bakterienstämme untersucht.

    Medizin: Wird auf sein Potenzial zur Behandlung bakterieller Infektionen untersucht, insbesondere solcher, die durch grampositive Bakterien verursacht werden.

    Industrie: Wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das bakterielle Ribosom bindet und so die Proteinsynthese hemmt. Diese Wirkung stört das Wachstum und die Vermehrung von Bakterien, was zu ihrem endgültigen Tod führt. Zu den molekularen Zielstrukturen von this compound gehören die 50S-Untereinheit des bakteriellen Ribosoms, und die an seinem Wirkmechanismus beteiligten Wege hängen mit der Hemmung der Peptidbindungsbildung zusammen .

Wirkmechanismus

Target of Action

Leucomycin A4, a major metabolite from the leucomycin complex, is a potent antibiotic produced by Streptomyces kitasatoensis . It is active against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae . These bacteria are the primary targets of this compound.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, leading to bacterial cell death .

Biochemische Analyse

Biochemical Properties

Leucomycin A4 has potent activity against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis . This interference with protein synthesis can lead to changes in gene expression and ultimately cell death.

Temporal Effects in Laboratory Settings

Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .

Transport and Distribution

Given its antibacterial activity, it is likely transported into bacterial cells where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is likely within the bacterial cells it targets, specifically at the ribosomes where it inhibits protein synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of leucomycin A4 involves complex synthetic routes, including acetylation, and acid and alkaline hydrolysis. The structures of this compound and its related compounds are determined through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation by the microorganism Streptomyces kitasatoensis. During the fermentation process, degradation products can be produced under acidic conditions, which may present toxicity and undesirable side effects .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Leucomycin A4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Säuren, Basen und verschiedene organische Lösungsmittel. Die Bedingungen für diese Reaktionen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von this compound gebildet werden, gehören verschiedene acetylierte und deacetylierte Derivate, die durch ihre einzigartigen spektroskopischen Eigenschaften charakterisiert sind .

Vergleich Mit ähnlichen Verbindungen

Leucomycin A4 gehört zu einer Familie eng verwandter Verbindungen, darunter Leucomycin A1, A3, A5, A6, A7, A8, A9 und A13. Diese Verbindungen haben ähnliche Strukturen und antibakterielle Eigenschaften, unterscheiden sich aber in ihren spezifischen chemischen Modifikationen und spektroskopischen Merkmalen. This compound zeichnet sich durch seine potente Aktivität gegen ein breites Spektrum von Bakterien und seine spezifischen strukturellen Eigenschaften aus .

Liste ähnlicher Verbindungen

  • Leucomycin A1
  • Leucomycin A3
  • Leucomycin A5
  • Leucomycin A6
  • Leucomycin A7
  • Leucomycin A8
  • Leucomycin A9
  • Leucomycin A13

Biologische Aktivität

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, this compound is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

This compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of this compound

SolventSolubility
WaterLimited
EthanolSoluble
MethanolSoluble
DMFSoluble
DMSOSoluble

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that this compound is effective against several Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Mycoplasma species

In comparative studies, it has been shown that this compound possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of this compound and Its Derivatives

CompoundActivity LevelTarget Cells
This compoundModerateGram-positive bacteria
Derivative 1LowHeLa
Derivative 2HighMCF-7
Derivative 3ModeratePC-3

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

Eigenschaften

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMRUKLMXPAKO-RXUUKHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18361-46-1
Record name Leucomycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A4
Reactant of Route 2
Leucomycin A4
Reactant of Route 3
Leucomycin A4
Reactant of Route 4
Leucomycin A4
Reactant of Route 5
Leucomycin A4
Reactant of Route 6
Leucomycin A4
Customer
Q & A

Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?

A1: this compound differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, this compound has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.

Q2: How do the structures of this compound, A6, and A8 relate to each other?

A2: this compound, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. This compound bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.

Q3: Besides structural characterization, what other information is available about this compound based on the provided research papers?

A3: The provided research papers primarily focus on the structural elucidation of this compound and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.